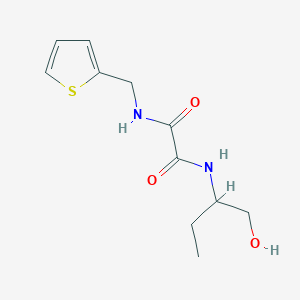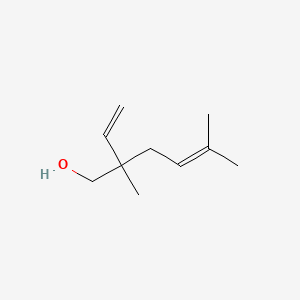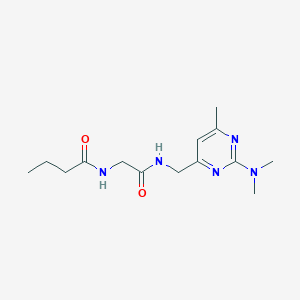![molecular formula C7H7Cl2N3 B2607738 5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride CAS No. 2155852-26-7](/img/structure/B2607738.png)
5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride is a heterocyclic compound that features a triazole ring fused to a pyridine ring
Mécanisme D'action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold, to which 5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride belongs, are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It is known that compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold are known to affect various biochemical pathways, leading to downstream effects .
Result of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold are known to have various biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale batch or continuous flow processes. These methods ensure high yield and purity, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.
Cyclization Reactions: It can also undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted triazolo[1,5-a]pyridine derivatives, which can exhibit diverse biological activities.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. It has been investigated for its antimicrobial, antifungal, and anticancer properties. The ability to modify the chloromethyl group enables the creation of derivatives with enhanced biological activity and selectivity.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its derivatives are employed as active ingredients in various formulations, contributing to the development of new therapeutic agents and crop protection chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride
- 5-(Iodomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride
- 5-(Hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride
Uniqueness
Compared to its analogs, 5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride is unique due to the reactivity of the chloromethyl group, which allows for a broader range of chemical modifications. This versatility makes it a valuable intermediate in the synthesis of diverse biologically active compounds.
Propriétés
IUPAC Name |
5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3.ClH/c8-4-6-2-1-3-7-9-5-10-11(6)7;/h1-3,5H,4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOHBNCOVNFYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155852-26-7 |
Source


|
| Record name | 5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[2-(2-methoxyphenyl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2607655.png)
![N-(2-furylmethyl)-2-[(2-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide](/img/structure/B2607656.png)

![4-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2607663.png)

![3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![3-(3-chloro-4-fluorophenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2607667.png)


![5-[4-(3-methylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine](/img/structure/B2607672.png)

![4-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B2607674.png)
![6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one](/img/structure/B2607678.png)
